molecular formula C15H11BrCl3NO B11564348 2-bromo-4-chloro-6-{(E)-[(2,3-dichlorophenyl)imino]methyl}-3,5-dimethylphenol

2-bromo-4-chloro-6-{(E)-[(2,3-dichlorophenyl)imino]methyl}-3,5-dimethylphenol

Cat. No.: B11564348
M. Wt: 407.5 g/mol
InChI Key: WWNUSEZJDZZQAC-UHFFFAOYSA-N
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Description

2-bromo-4-chloro-6-{(E)-[(2,3-dichlorophenyl)imino]methyl}-3,5-dimethylphenol is an organic compound that belongs to the class of phenols This compound is characterized by its complex structure, which includes multiple halogen atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-{(E)-[(2,3-dichlorophenyl)imino]methyl}-3,5-dimethylphenol typically involves multiple steps:

    Halogenation: The introduction of bromine and chlorine atoms into the phenol ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide, while chlorination can be performed using chlorine gas or sodium hypochlorite.

    Formation of the Imino Group: The imino group can be introduced by reacting the halogenated phenol with 2,3-dichloroaniline in the presence of a suitable condensing agent such as phosphorus oxychloride or thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine atom can be replaced with a cyano group using copper(I) cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Copper(I) cyanide in dimethylformamide.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Cyano-substituted phenols.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-4-chloro-6-{(E)-[(2,3-dichlorophenyl)imino]methyl}-3,5-dimethylphenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The presence of multiple halogen atoms and the phenolic group contribute to its bioactivity against various microorganisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its structure-activity relationship is explored to design new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-{(E)-[(2,3-dichlorophenyl)imino]methyl}-3,5-dimethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The halogen atoms can participate in halogen bonding, further influencing the compound’s biological activity. The imino group can interact with nucleophilic sites in biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-chloro-6-{(E)-[(2,4-dichlorophenyl)imino]methyl}-3,5-dimethylphenol
  • 2-bromo-4-chloro-6-{(E)-[(2,3-difluorophenyl)imino]methyl}-3,5-dimethylphenol
  • 2-bromo-4-chloro-6-{(E)-[(2,3-dichlorophenyl)imino]methyl}-3,5-dimethylbenzene

Uniqueness

The uniqueness of 2-bromo-4-chloro-6-{(E)-[(2,3-dichlorophenyl)imino]methyl}-3,5-dimethylphenol lies in its specific combination of halogen atoms and the imino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of multiple halogen atoms enhances its reactivity and bioactivity, while the imino group provides additional sites for chemical modification and interaction with biological targets.

Properties

Molecular Formula

C15H11BrCl3NO

Molecular Weight

407.5 g/mol

IUPAC Name

2-bromo-4-chloro-6-[(2,3-dichlorophenyl)iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C15H11BrCl3NO/c1-7-9(15(21)12(16)8(2)13(7)18)6-20-11-5-3-4-10(17)14(11)19/h3-6,21H,1-2H3

InChI Key

WWNUSEZJDZZQAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)C)Br)O)C=NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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